molecular formula C17H14N2O4 B11481295 8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline

8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline

Cat. No.: B11481295
M. Wt: 310.30 g/mol
InChI Key: LHEYFGVZJBCOOF-UHFFFAOYSA-N
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Description

8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 2-methoxy-5-nitrobenzyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, efficient purification techniques, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 2-methoxy-5-nitrobenzoic acid.

    Reduction: Formation of 2-methoxy-5-aminobenzyl quinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a methoxy-nitrobenzyl group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline

InChI

InChI=1S/C17H14N2O4/c1-22-15-8-7-14(19(20)21)10-13(15)11-23-16-6-2-4-12-5-3-9-18-17(12)16/h2-10H,11H2,1H3

InChI Key

LHEYFGVZJBCOOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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